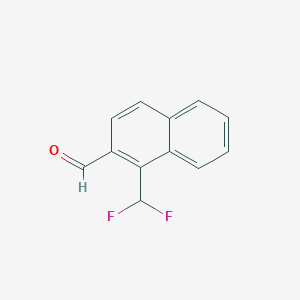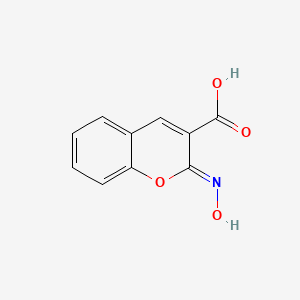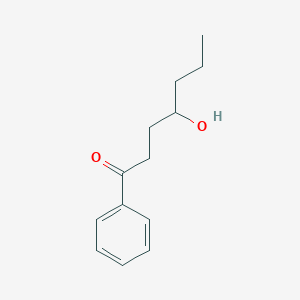
5,6-Dichloro-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-1-methyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of chlorine atoms at the 5 and 6 positions, along with a methyl group at the nitrogen atom, makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1-methyl-1H-indole can be achieved through several methods. One common approach involves the reaction of 5,6-dichloroindole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions: 5,6-Dichloro-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form dihydroindole derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, and solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, and solvents like ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation reactions produce indole-2,3-dione derivatives.
- Reduction reactions result in dihydroindole derivatives.
科学研究应用
Chemistry: 5,6-Dichloro-1-methyl-1H-indole is used as a building block in the synthesis of more complex indole derivatives. Its unique substitution pattern allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, indole derivatives are known for their diverse biological activities. This compound may be investigated for its potential antimicrobial, antiviral, or anticancer properties.
Medicine: Indole derivatives are often explored for their therapeutic potential. This compound could be studied for its ability to interact with biological targets, such as enzymes or receptors, and its potential as a lead compound in drug discovery.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5,6-Dichloro-1-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or other proteins, leading to various biological effects. The presence of chlorine atoms and a methyl group may influence the compound’s binding affinity and specificity towards its molecular targets. Detailed studies on the compound’s interaction with specific pathways and targets are necessary to elucidate its mechanism of action.
相似化合物的比较
5,6-Dichloroindole: Lacks the methyl group at the nitrogen atom, which may affect its reactivity and biological activity.
1-Methylindole: Lacks the chlorine atoms at the 5 and 6 positions, which may influence its chemical properties and applications.
5,7-Dichloro-1-methyl-1H-indole: Similar structure but with chlorine atoms at different positions, leading to potential differences in reactivity and biological activity.
Uniqueness: 5,6-Dichloro-1-methyl-1H-indole’s unique substitution pattern, with chlorine atoms at the 5 and 6 positions and a methyl group at the nitrogen atom, distinguishes it from other indole derivatives. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H7Cl2N |
|---|---|
分子量 |
200.06 g/mol |
IUPAC 名称 |
5,6-dichloro-1-methylindole |
InChI |
InChI=1S/C9H7Cl2N/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3 |
InChI 键 |
FSZWNEYRRSZKBS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=CC(=C(C=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



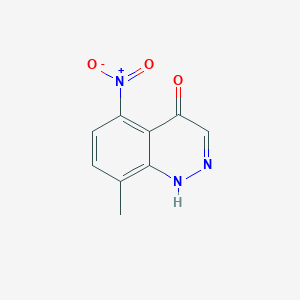
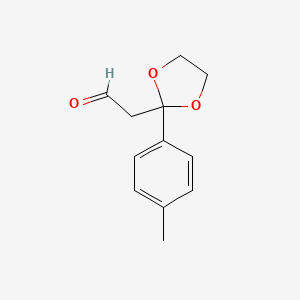
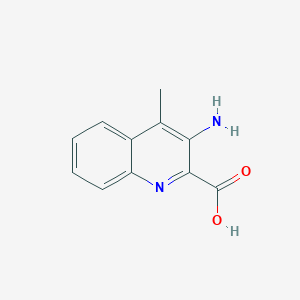

![Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11898660.png)


![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)

